molecular formula C6H5IO B1197198 Iodosobenzene CAS No. 536-80-1

Iodosobenzene

Cat. No.: B1197198
CAS No.: 536-80-1
M. Wt: 220.01 g/mol
InChI Key: JYJVVHFRSFVEJM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Iodosobenzene plays a crucial role in biochemical reactions as an oxo transfer reagent. It is known to epoxidize certain alkenes and convert some metal complexes into their corresponding oxo derivatives . The compound interacts with various enzymes, proteins, and other biomolecules, often forming adducts such as PhI=O→M, which subsequently release iodobenzene (PhI). These interactions are essential for the compound’s function as an oxidant and nucleophile .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation of sulfides and enol ether derivatives, as well as the oxidation of allylic and benzylic C–H bonds . These reactions can lead to changes in cellular function, impacting processes such as cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an oxidant, facilitating the transfer of oxygen atoms to substrates. The compound’s mechanism involves the formation of high-valent oxo complexes with transition metals, which are responsible for the final oxygen transfer . This process can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under cool alkaline conditions but can degrade in hot water, leading to the formation of iodoxybenzene and iodobenzene . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments involving oxidative transformations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively catalyze oxidation reactions without significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are important considerations for its use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidation reactions. It interacts with enzymes such as cytochrome P450, which utilize this compound as a surrogate oxygen atom donor via the shunt pathway . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by factors such as solubility and the presence of specific transport mechanisms . These interactions are crucial for the compound’s biochemical activity and effectiveness.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with different effects observed in various cellular compartments . Understanding these localization patterns is essential for optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodosobenzene is typically prepared from iodobenzene. The process involves the oxidation of iodobenzene using peracetic acid, followed by hydrolysis of the resulting diacetate to yield this compound . The reactions can be summarized as follows:

  • C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O
  • C₆H₅I(O₂CCH₃)₂ + H₂O → C₆H₅IO + 2 CH₃CO₂H

Industrial Production Methods: While this compound does not have significant commercial applications, its preparation in research settings often involves similar methods to those used in synthetic routes. The compound is prepared in small quantities due to its specific use in laboratory research .

Chemical Reactions Analysis

Types of Reactions: Iodosobenzene undergoes various types of reactions, including oxidation, substitution, and nucleophilic reactions. It is known for its role as an oxidizing agent and an oxo transfer reagent .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Iodosobenzene has several applications in scientific research:

Properties

IUPAC Name

iodosylbenzene
Source PubChem
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InChI

InChI=1S/C6H5IO/c8-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJVVHFRSFVEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO
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DSSTOX Substance ID

DTXSID1060213
Record name Benzene, iodosyl-
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Molecular Weight

220.01 g/mol
Source PubChem
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Physical Description

Yellowish solid; [Merck Index] Light yellow powder; [TCI America MSDS]
Record name Iodosobenzene
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Vapor Pressure

0.7 [mmHg]
Record name Iodosobenzene
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CAS No.

536-80-1
Record name Iodosylbenzene
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Record name Iodosylbenzene
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Record name IODOSOBENZENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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